7-Chloro-3,4-dihydroquinolin-2(1H)-one

Overview

Description

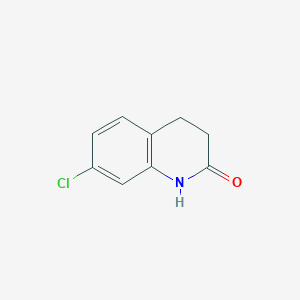

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a fused benzene and partially saturated pyridone ring. Its structure includes a chlorine substituent at the 7-position, which significantly influences its physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for β-blockers (e.g., carteolol) and dopamine receptor ligands (e.g., aripiprazole derivatives) . Synthetic routes often involve alkylation, reduction, and coupling reactions, as demonstrated in Schemes 1–4 of the referenced evidence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification process may involve recrystallization or chromatographic techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-3,4-dihydroquinolin-2-ol.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Quinolin-2-one derivatives.

Reduction: 7-Chloro-3,4-dihydroquinolin-2-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

- 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7): The bromine atom increases molecular weight (226.07 g/mol vs. 183.62 g/mol for the chloro analog) and alters reactivity in nucleophilic substitutions. Bromo derivatives are often used in cross-coupling reactions for drug discovery . Example: 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (96% purity) is a precursor for anticonvulsant agents .

- 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0): The hydroxyl group enhances solubility in polar solvents and enables O-alkylation for β-blocker synthesis. It has a melting point of 236°C and is a key intermediate for carteolol .

Amino-Functionalized Derivatives

- 7-Amino-3,4-dihydroquinolin-2(1H)-one: Amino derivatives exhibit moderate carbonic anhydrase (CA) inhibition (KIs = 1.05–2.48 µM for hCA IX) but are less potent than acetazolamide (KIs = 0.01–0.12 µM). Substituents on the amino group (e.g., sulfonylureas) modulate selectivity .

Modifications to the Dihydroquinolinone Core

Ring-Opening Derivatives

- Opening the dihydroquinolinone ring (e.g., compounds 10a–m in ) reduces rigidity and antidepressant efficacy. For instance, compound 10g (Ki = 1.68 nM for 5-HT1A) retains activity but is less potent than closed-ring analogs like 5h (Ki = 0.92 nM) .

4-Phenyl Substitutions

- Derivatives like CHNQD-00603 (7-methoxy, 4-hydroxy) enhance osteogenic differentiation in BMSCs, increasing ALP activity and Runx2 expression by >50% compared to unsubstituted cores .

Biological Activity

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro substituent at the seventh position of the quinoline ring and a carbonyl group at the second position, which may enhance its reactivity and biological profile. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₉H₈ClN₁O

- Structure : Characterized by a chloro group at position 7 and a carbonyl group at position 2 of the quinoline ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic pathways or enzyme inhibition, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms similar to those observed in other quinolinone derivatives. For instance, compounds with similar structures have been shown to cause cell cycle arrest and apoptosis via reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

While detailed studies on the specific mechanisms of this compound remain limited, insights can be drawn from related compounds:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell survival.

- Cell Cycle Modulation : Similar quinolinones have been reported to cause G2/M phase arrest in cancer cells, leading to apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position three | Exhibits antioxidant properties |

| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Hydroxyl group at position seven | Known for its antibacterial activity |

| 7-Chloro-3-nitroquinolin-2(1H)-one | Nitro group at position three | Potential anti-inflammatory properties |

The unique chlorine substitution in this compound enhances its reactivity compared to other derivatives, potentially leading to diverse biological effects.

Case Studies

- Antibacterial Efficacy : A study assessing various dihydroquinolinones found that compounds similar to this compound demonstrated significant antibacterial activity against clinical isolates, indicating its potential utility in treating resistant infections.

- Anticancer Potential : In vitro assays on cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that derivatives of quinoline compounds could induce apoptosis and inhibit cell proliferation effectively. Although specific data on this compound is sparse, these findings suggest a promising avenue for further exploration .

Properties

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKUREOLTIMYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546805 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-50-6 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.